6-(Chloromethyl)quinoxaline

Description

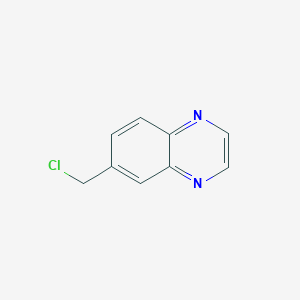

6-(Chloromethyl)quinoxaline is a halogenated derivative of quinoxaline, a heterocyclic compound with a bicyclic structure comprising two fused benzene rings and two nitrogen atoms at positions 1 and 2. The chloromethyl (-CH₂Cl) substituent at position 6 introduces reactivity, making it a versatile intermediate for synthesizing bioactive molecules. This compound is synthesized via decyclization reactions or halogenation of methylquinoxaline precursors . Its utility spans medicinal chemistry, particularly in constructing antiarrhythmic agents, leukotriene biosynthesis inhibitors, and GABAA receptor agonists .

Properties

IUPAC Name |

6-(chloromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTIXUPQTZMEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435862 | |

| Record name | 6-(chloromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477776-17-3 | |

| Record name | 6-(chloromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

- Starting material: 6-methylquinoxaline

- Halogenating agent: N-chlorosuccinimide (NCS)

- Radical initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN)

- Solvents: Aromatic solvents such as chlorobenzene, fluorobenzene, dichlorobenzenes, trifluorobenzenes, or trichlorobenzenes

- Temperature: Moderate heating to initiate radical formation

Mechanism

The radical initiator generates radicals that abstract a hydrogen atom from the methyl group at the 6-position, forming a benzylic radical intermediate. This intermediate reacts with the halogenating agent to form the 6-(chloromethyl)quinoxaline product.

Advantages

- High selectivity for the 6-position.

- Scalability for industrial production.

- Controlled reaction parameters allow for optimization of yield and purity.

Industrial Scale-Up and Continuous Flow Reactors

In industrial settings, the radical halogenation method is often adapted to continuous flow reactors to improve control over reaction parameters such as temperature, reagent concentration, and reaction time. This leads to:

- Enhanced reaction efficiency.

- Improved safety by minimizing the handling of reactive intermediates.

- Consistent product quality and higher throughput.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Reagents/Conditions | Solvent(s) | Advantages | Limitations |

|---|---|---|---|---|---|

| Formaldehyde-HCl Chloromethylation | Quinoxaline | Formaldehyde, HCl, acidic conditions | Aqueous acidic medium | Simple reagents | Requires strict control, side reactions possible |

| Radical Halogenation with NCS | 6-Methylquinoxaline | N-Chlorosuccinimide, radical initiator (benzoyl peroxide/AIBN) | Aromatic solvents (chlorobenzene, fluorobenzene, etc.) | High selectivity, scalable | Requires radical initiators, controlled conditions |

| Continuous Flow Reactor Adaptation | 6-Methylquinoxaline | Same as radical halogenation | Same as above | Improved control, safety, scalability | Requires specialized equipment |

Detailed Research Findings and Notes

- The radical halogenation approach is supported by patent literature (EP1277742A1), which details the use of N-chlorosuccinimide and radical initiators in aromatic solvents for selective halomethylation of quinoxaline derivatives.

- The solvents chosen (chlorobenzene, fluorobenzene, dichlorobenzenes, etc.) play a critical role in stabilizing the radical intermediates and enhancing reaction efficiency.

- Radical initiators such as benzoyl peroxide or azobisisobutyronitrile are essential to initiate the halogenation reaction by generating reactive radicals.

- The method is versatile and can be extended to prepare other halomethyl heterocyclic compounds.

- Oxidation and further functionalization of this compound are possible, but the preparation of the chloromethyl intermediate itself is a crucial step in the synthetic pathway.

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products: The major products formed from these reactions include a variety of substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate

6-(Chloromethyl)quinoxaline serves as a crucial intermediate in organic synthesis. It is employed in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The chloromethyl group enhances its reactivity, allowing for the development of a wide range of derivatives that can be tailored for specific applications.

Comparison with Similar Compounds

The compound's unique structure sets it apart from other nitrogen-containing heterocycles such as quinoline and quinazoline, which also exhibit biological activities but differ in their reactivity profiles. The presence of the chloromethyl group in this compound makes it particularly valuable for synthesizing derivatives with enhanced biological properties.

Biological Activities

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. They have been tested against various bacteria and fungi, demonstrating potential as therapeutic agents for infectious diseases .

Antiviral Activity

Quinoxaline derivatives, including those based on this compound, have shown promise as antiviral agents. For instance, certain derivatives have been effective against Herpes simplex virus and Coxsackievirus B5, with specific compounds exhibiting low cytotoxicity while inhibiting viral replication .

| Compound | Virus Targeted | EC50 (µM) | Cytotoxicity |

|---|---|---|---|

| Compound 11 | Coxsackievirus B5 | 0.09 | Low |

| Compound 12 | Coxsackievirus B5 | 0.06 | Low |

| Compound 1 | Herpes simplex virus | 20 (at 25% reduction) | Moderate |

Anticancer Potential

this compound derivatives have been explored for their anticancer properties. Studies have indicated that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival. For example, some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Medical Applications

Drug Development

The ability of quinoxaline derivatives to inhibit enzymes such as tyrosine kinases and topoisomerases positions them as potential candidates for drug development. Their structural diversity allows researchers to design compounds that can target specific receptors or enzymes implicated in disease processes .

Case Studies

- HSV-1 Inhibition: A study demonstrated that certain derivatives of this compound effectively inhibited HSV-1 replication in tissue culture at concentrations ranging from 1 to 5 mM .

- Cytotoxicity Assays: In vitro assays revealed that some derivatives exhibited submicromolar GI50 values against a panel of cancer cell lines, indicating their potential as effective anticancer agents .

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its applications extend to specialty chemicals used in various industrial processes, highlighting its versatility beyond the laboratory setting .

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)quinoxaline and its derivatives involves interaction with specific molecular targets. For instance, some derivatives inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .

Comparison with Similar Compounds

Halogenated Methylquinoxalines

6-Bromomethylquinoxaline

- Synthesis: Prepared by brominating 6-methylquinoxaline using N-bromosuccinimide (NBS) and dibenzoyl peroxide in 1,2-dichloroethane, yielding brominated derivatives .

- Reactivity : Bromine’s higher leaving-group tendency compared to chlorine enhances its suitability for nucleophilic substitution reactions.

2-(Chloromethyl)quinoxaline

- Positional Isomerism: The chloromethyl group at position 2 (vs. This isomer is synthesized via decyclization of fused quinoxaline derivatives under mild conditions .

Substituted Quinoxalines with Aryl Groups

6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a)

- Structure : Features a 6-chloropyridinylmethoxy group at position 2 and a chlorine at position 4.

- Activity : Demonstrates antibacterial efficacy against Staphylococcus aureus and Escherichia coli due to enhanced membrane penetration from the pyridine moiety .

6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11f)

- Synthesis : Prepared via Pd-catalyzed C-N coupling, yielding 95% product with a 3,5-dimethoxyphenyl group.

- Properties : High molar extinction coefficients and fluorescence quantum yields, suitable for optoelectronic applications .

6-(4-Methoxybenzyl)-6H-indolo[2,3-b]quinoxaline (11o)

- Photochemical Behavior: Exhibits a lower band gap (2.8 eV) compared to non-methoxy derivatives, attributed to electron-donating methoxy groups enhancing π-conjugation .

Enzyme Inhibitors and Bioactive Derivatives

6-Methylquinoxaline Derivatives

- Enzyme Inhibition : Substituents like vinyl, methyl, and butyl at position 3 influence acetylcholinesterase (AChE) inhibition. The order of potency is 3-vinyl > 3-methyl > 3-butyl, linked to steric and electronic effects .

- Comparison with this compound: The chloromethyl group’s electrophilicity facilitates covalent binding to enzyme active sites, unlike non-reactive methyl groups .

SIRT6 Modulators (e.g., Compound 3b)

- Binding Interactions: The pyrrolo[1,2-a]quinoxaline moiety engages in hydrophobic interactions with Pro62 in SIRT6, similar to myristoylated peptide binding. This contrasts with this compound’s role as a non-covalent inhibitor .

Physicochemical and Structural Comparisons

- Solubility: Chloromethyl derivatives exhibit lower aqueous solubility compared to hydroxyl- or methoxy-substituted quinoxalines due to reduced polarity.

- Thermal Stability: Indolo[2,3-b]quinoxaline derivatives (e.g., 11g, 11o) show higher thermal stability (decomposition >250°C) than halogenated methylquinoxalines, attributed to extended π-systems .

Biological Activity

6-(Chloromethyl)quinoxaline is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 182.62 g/mol. The compound features a bicyclic aromatic system consisting of two fused nitrogen-containing rings, which contributes to its unique reactivity and biological activity. The chloromethyl group at the sixth position enhances its potential for further functionalization, making it a versatile precursor for various derivatives.

Biological Activities

Research indicates that this compound exhibits a range of pharmacological properties:

- Antimicrobial Activity : Quinoxaline derivatives, including this compound, have demonstrated significant antibacterial and antifungal properties. Studies have shown that certain derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Anticancer Potential : Some derivatives of quinoxaline have been evaluated for their anticancer activities. For instance, compounds synthesized from this compound have shown promising results against human tumor cell lines. One study reported an IC50 value of 23 µM against Molt 4/C8 T-lymphocytes, indicating moderate cytotoxicity .

- Antiviral Activity : Quinoxaline derivatives have also been investigated for their antiviral properties. A systematic review highlighted that certain polysubstituted quinoxalines exhibit strong antiviral activity against viruses like cytomegalovirus (CMV). For example, specific derivatives showed IC50 values in the nanomolar range, indicating potent antiviral effects .

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions. Various methods have been developed to produce this compound efficiently, allowing for the creation of more complex quinoxaline derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoxaline derivatives:

- Anticancer Activity : In a study involving a series of synthesized quinoxaline derivatives, several compounds exhibited significant cytostatic effects against various human tumor cell lines. Notably, compound 5h demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics like melphalan, suggesting its potential as a novel anticancer agent .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of quinoxaline derivatives found that several compounds derived from this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Antiviral Mechanism : Research into the mechanism of action for certain quinoxaline derivatives revealed that they inhibit viral replication by targeting early events in the viral life cycle. This was demonstrated in studies where specific compounds effectively blocked viral entry into host cells .

Comparative Analysis of Quinoxaline Derivatives

| Compound Name | Structure Description | Anticancer Activity (IC50 µM) | Antiviral Activity (IC50 nM) |

|---|---|---|---|

| This compound | Chloromethyl group at position 6 | 23 | - |

| 2-Methylquinoxaline | Methyl group at position 2 | - | - |

| Quinoxaline | Base structure without substituents | - | - |

| 2,3-Dichloroquinoxaline | Two chlorine atoms at positions 2 and 3 | - | - |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(chloromethyl)quinoxaline, and how do reaction conditions influence yields?

- Synthesis Pathways :

- Epoxide intermediate route : React unsubstituted indolo[2,3-b]quinoxaline with epichlorohydrin in basic media to form 6-(oxiranylmethyl)-6H-indolo[2,3-b]quinoxaline, followed by amine condensation .

- Nucleophilic substitution : Use Cs₂CO₃ in dry DMF at 70°C for 2.5 h to substitute the chloromethyl group with thiols or amines, yielding 6-[(het)arylthiomethyl]quinoxaline derivatives .

- Key Variables :

- Base selection : Cs₂CO₃ enhances nucleophilic substitution efficiency compared to weaker bases .

- Temperature : Reactions above 60°C are critical for annulation steps in Pd-catalyzed pathways .

Q. How should researchers characterize the chloromethyl group’s reactivity in this compound derivatives?

- Methodological Approach :

- ¹H/¹³C NMR : Monitor chemical shifts for the CH₂Cl group (δ ~4.5–4.8 ppm for ¹H; δ ~45–50 ppm for ¹³C) to confirm substitution .

- Kinetic studies : Track reaction progress via HPLC or TLC under varying temperatures and catalysts to quantify substitution rates .

- Reactivity Insights :

- The chloromethyl group exhibits higher electrophilicity than methyl or hydroxymethyl analogs, enabling efficient cross-coupling .

Advanced Research Questions

Q. How can electrochemical properties of this compound derivatives be optimized for material science applications?

- Experimental Design :

- Cyclic voltammetry : Measure HOMO/LUMO levels (e.g., 6-(4-methoxyphenyl)-substituted derivatives show HOMO = -5.2 eV, band gap = 2.8 eV) .

- Substituent effects : Electron-donating groups (e.g., methoxy) lower band gaps, while electron-withdrawing groups (e.g., nitro) increase redox stability .

- Data Interpretation :

- Contradictions in HOMO values between studies may arise from solvent polarity differences (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in biological activity data for this compound-based compounds?

- Case Study :

- Antimicrobial vs. cytotoxic activity : Derivatives with 6-(imidazolyl) groups show MIC = 2–8 µg/mL against Candida albicans but IC₅₀ = 12–25 µM in mammalian cells, suggesting selective toxicity .

- Analytical Framework :

- QSAR modeling : Correlate logP values (>3.5) with membrane permeability improvements .

- Dose-response curves : Use Hill slope analysis to differentiate target-specific effects from non-specific cytotoxicity .

Q. How do Pd-catalyzed coupling reactions compare to green chemistry approaches for functionalizing this compound?

- Method Comparison :

- Trade-offs : Pd-catalyzed methods offer higher yields but require hazardous solvents, while green methods prioritize sustainability .

Methodological Notes

- Contradictory Data : Discrepancies in electrochemical band gaps (e.g., ±0.3 eV) may stem from variations in measurement techniques (solution vs. solid-state) . Always validate with DFT calculations.

- Synthesis Reproducibility : Ensure strict anhydrous conditions for Cs₂CO₃-mediated reactions to prevent hydrolysis of the chloromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.